1,6,7-Trihydroxyxanthone
Overview
Description
1,6,7-Trihydroxyxanthone is a naturally occurring xanthone derivative, which is a type of polyphenolic compound. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens. The compound this compound has been studied for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects .
Mechanism of Action
Target of Action
1,6,7-Trihydroxyxanthone has been found to target the oncogene Bmi-1 . Bmi-1 is a member of the polycomb group of proteins, which are involved in transcriptional repression and play crucial roles in various biological processes, including cell cycle regulation, cell senescence, stem cell self-renewal, and cancer development .
Mode of Action
The compound interacts with its target, Bmi-1, by suppressing its expression . This suppression leads to the upregulation of miR-218, a microRNA that has been found to be down-regulated in various cancers . The upregulation of miR-218 can lead to the activation of tumor suppressors P16 Ink4a and P14 ARF, which are the main downstream targets of Bmi-1 .
Biochemical Pathways
The biosynthesis of this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, which is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, the core precursors for xanthones in most plants .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell growth and the induction of apoptosis in liver cancer cells . The compound also decreases Bmi-1 expression and increases the protein levels expression of P14 and P16 . Additionally, it has been found to suppress inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression, and upregulate M2 anti-inflammatory signaling proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of xanthones in plants involves pathways that originate in specific cellular organelles, suggesting that the cellular environment can impact the production of these compounds . .
Biochemical Analysis
Biochemical Properties
1,6,7-Trihydroxyxanthone interacts with several biomolecules. It has been found to decrease the expression of Bmi-1, a protein that plays a key role in cell proliferation and survival . Additionally, it increases the protein levels of P14 and P16, which are known tumor suppressors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It strongly suppresses cell growth and induces apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It suppresses the expression of Bmi-1 and upregulates the expression of miR-218 in liver cancer cell lines . This leads to the activation of tumor suppressor P16 Ink4a and P14 ARF, the main downstream targets of Bmi-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have long-term effects on cellular function. It inhibits cell proliferation in HepG2 and Bel7404 cells in a time- and dose-dependent manner .
Metabolic Pathways
This compound is involved in the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway leads to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,7-Trihydroxyxanthone can be synthesized through several methods. One common approach involves the oxidative coupling of appropriate phenolic precursors. For instance, the oxidative phenol coupling reaction of 2,3’,4,6-tetrahydroxybenzophenone can yield this compound under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants belonging to the Clusiaceae family. The extraction process may include solvent extraction, followed by purification steps like chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups on the xanthone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted xanthone derivatives .
Scientific Research Applications
1,6,7-Trihydroxyxanthone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other xanthone derivatives and studying their chemical properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Comparison with Similar Compounds
1,6,7-Trihydroxyxanthone can be compared with other similar xanthone derivatives, such as:
1,3,5-Trihydroxyxanthone: Both compounds have similar structures but differ in the position of hydroxyl groups, leading to variations in their biological activities.
1,3,7-Trihydroxyxanthone: This compound also shares a similar structure but has different pharmacological properties due to the different hydroxyl group positions.
List of Similar Compounds
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- Mangiferin
- α-Mangostin
- Gentisin
Properties
IUPAC Name |
1,6,7-trihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGDHCRSSTGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745401 | |
Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25577-04-2 | |
Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the reported biological activity of 1,6,7-Trihydroxyxanthone?
A1: this compound has demonstrated antioxidant [] and potential anti-cancer activities []. In a study on extracts from Garcinia griffithii, this compound exhibited antioxidant activity with an IC50 ≤ 100 µg/mL []. Separately, research on its effects on liver cancer cells suggests it may act by targeting the Bmi-1 protein via miR-218 [].
Q2: What is the significance of the hydroxyl groups in the structure of this compound for its antioxidant activity?
A2: Research suggests that the number and position of hydroxyl groups significantly influence the antioxidant activity of this compound []. Specifically, dihydroxyl groups at the ortho position, a higher number of hydroxyl groups, and a hydroxyl group at the para position to the C carbonyl in the heterocyclic ring seem to enhance antioxidant activity [].
Q3: From which natural sources has this compound been isolated?
A3: this compound has been isolated from the stem bark of Garcinia griffithii [] and the heartwood of Garcinia eugeniifolia []. These plant species belong to the Guttiferae (also known as Clusiaceae) family, known for its diverse array of xanthone derivatives.
Q4: Are there any analytical techniques used to identify and quantify this compound?
A4: While specific analytical methods were not detailed in the provided abstracts, researchers commonly employ spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to characterize and confirm the structure of isolated compounds like this compound [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.